

Spectroscopic Profile of Methyl 3-Hydroxyhexanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-hydroxyhexanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-hydroxyhexanoate** (CAS No: 21188-58-9), a valuable chiral building block and flavor/fragrance component. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for **methyl 3-hydroxyhexanoate** is summarized in the tables below. These values are compiled from various spectral databases and are consistent with the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **methyl 3-hydroxyhexanoate** provides information on the chemical environment of the protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6 (CH ₃)	~ 0.92	Triplet	~ 7.1	3H
H-5 (CH ₂)	~ 1.33	Sextet	~ 7.2	2H
H-4 (CH ₂)	~ 1.45	Quintet	~ 7.0	2H
H-2 (CH ₂)	~ 2.45	Doublet	~ 6.5	2H
-OH	~ 2.90	Singlet (broad)	-	1H
OCH ₃	~ 3.68	Singlet	-	3H
H-3 (CH)	~ 4.05	Multiplet	-	1H

Table 1: Predicted ¹H NMR Spectroscopic Data for **Methyl 3-Hydroxyhexanoate**.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for each carbon atom are listed in Table 2.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C-6 (CH ₃)	~ 13.9
C-5 (CH ₂)	~ 18.8
C-4 (CH ₂)	~ 38.4
C-2 (CH ₂)	~ 41.2
OCH ₃	~ 51.6
C-3 (CH)	~ 67.8
C-1 (C=O)	~ 173.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 3-Hydroxyhexanoate**.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 3-hydroxyhexanoate** highlights the presence of its key functional groups. The characteristic absorption bands are detailed in Table 3.

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3450	Strong, Broad	O-H stretch (alcohol)
~ 2960, 2875	Strong	C-H stretch (alkane)
~ 1735	Strong	C=O stretch (ester)
~ 1170	Strong	C-O stretch (ester)
~ 1090	Strong	C-O stretch (alcohol)

Table 3: Key IR Absorption Bands for **Methyl 3-Hydroxyhexanoate**.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **methyl 3-hydroxyhexanoate** results in characteristic fragmentation patterns. The major mass-to-charge ratios (m/z) are presented in Table 4.^[2]

m/z	Relative Intensity	Proposed Fragment Ion
146	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M - OCH ₃] ⁺
103	High	[CH(OH)CH ₂ COOCH ₃] ⁺
74	High	[CH ₂ =C(OH)OCH ₃] ⁺ (McLafferty rearrangement)
71	High	[C ₄ H ₇ O] ⁺
43	Very High	[CH ₃ CO] ⁺

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Methyl 3-Hydroxyhexanoate**.^[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **methyl 3-hydroxyhexanoate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse sequence is used.
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - **Spectral Width:** 0-12 ppm.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
 - **Acquisition Time:** ~1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.

- Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ^{13}C .
- Spectral Width: 0-200 ppm.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **methyl 3-hydroxyhexanoate** can be analyzed neat. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:
 - Technique: Transmission or Attenuated Total Reflectance (ATR). For transmission, the prepared salt plates are placed in the sample holder of the spectrometer. For ATR, a drop of the sample is placed directly on the ATR crystal.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **methyl 3-hydroxyhexanoate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a

gas chromatograph (GC-MS) or a direct insertion probe.

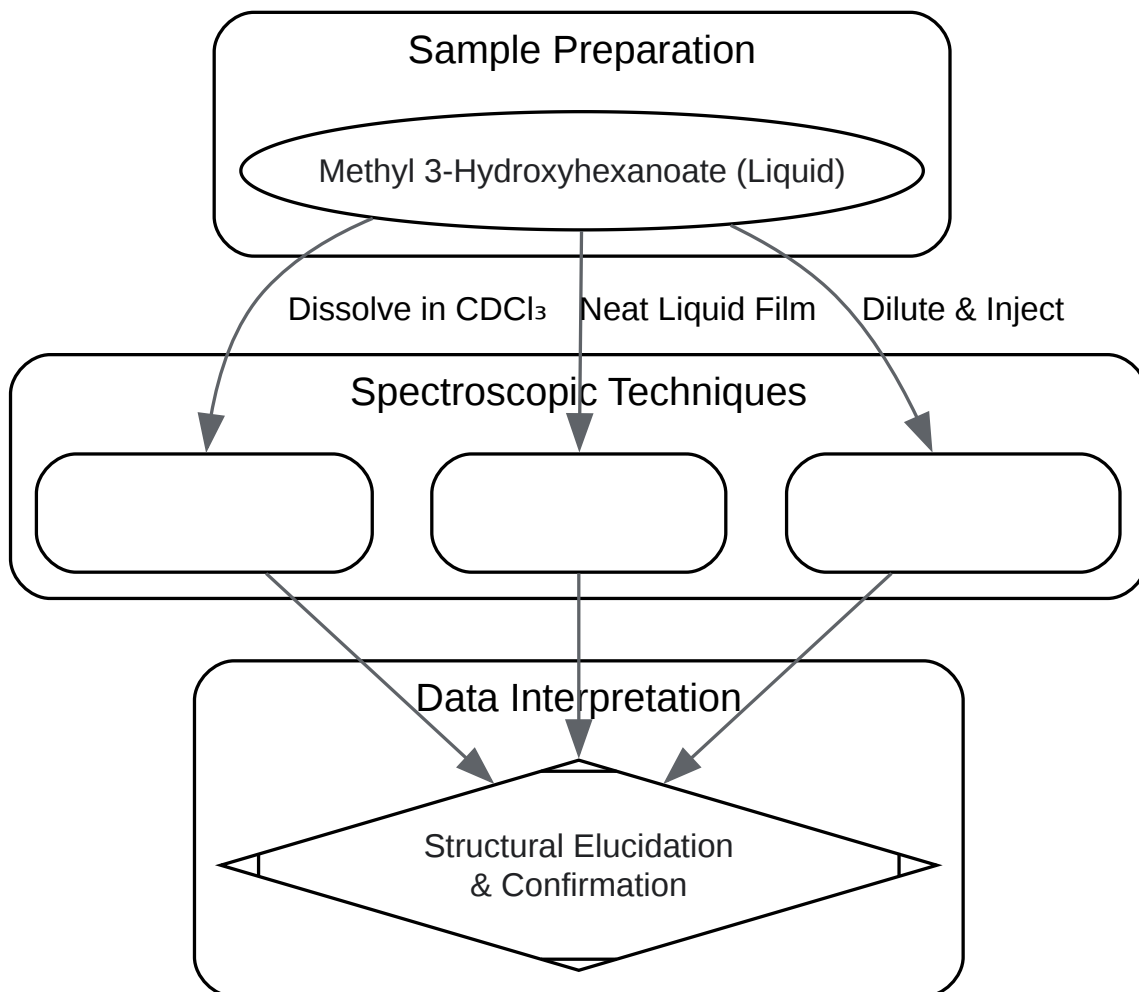
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is scanned over a range of m/z 30-200.
- Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z . The base peak (the most intense peak) is assigned a relative intensity of 100%.

Visualization

The following diagrams illustrate the chemical structure of **methyl 3-hydroxyhexanoate** and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of **methyl 3-hydroxyhexanoate**.

Spectroscopic Analysis Workflow



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